N-(2,5-Dichloro-3-thienyl)acetamide
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Overview
Description
N-(2,5-Dichloro-3-thienyl)acetamide is a chemical compound with the molecular formula C6H5Cl2NOS and a molecular weight of 210.08 g/mol It is characterized by the presence of a thienyl ring substituted with two chlorine atoms at the 2 and 5 positions and an acetamide group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dichloro-3-thienyl)acetamide typically involves the reaction of 2,5-dichlorothiophene with acetamide under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the acetamide, followed by nucleophilic substitution at the 3-position of the 2,5-dichlorothiophene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dichloro-3-thienyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thienyl ring or the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Various substituted thienylacetamides depending on the nucleophile or electrophile used.
Scientific Research Applications
N-(2,5-Dichloro-3-thienyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,5-Dichloro-3-thienyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichlorothiophene: A precursor in the synthesis of N-(2,5-Dichloro-3-thienyl)acetamide.
Thiazoles: Compounds with a similar heterocyclic structure, known for their diverse biological activities.
Thiophenes: A broader class of compounds containing the thiophene ring, with various substitutions and functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its dichloro substitution enhances its reactivity and potential for further functionalization, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
59491-11-1 |
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Molecular Formula |
C6H5Cl2NOS |
Molecular Weight |
210.08 g/mol |
IUPAC Name |
N-(2,5-dichlorothiophen-3-yl)acetamide |
InChI |
InChI=1S/C6H5Cl2NOS/c1-3(10)9-4-2-5(7)11-6(4)8/h2H,1H3,(H,9,10) |
InChI Key |
NUJDRHKCNHWCGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(SC(=C1)Cl)Cl |
Origin of Product |
United States |
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